Corynoxeine
Overview
Description
Corynoxeine is a member of indoles . It is a natural product found in Uncaria sinensis, Mitragyna rotundifolia, and other organisms . The molecular formula of Corynoxeine is C22H26N2O4 .
Synthesis Analysis
The total synthesis of Corynoxeine has been reported in several studies . The general starting material was an N-2-butenylated 2-hydroxytryptamine, which underwent a base-mediated Mannich spirocyclisation with a functionalised aldehyde to generate the C-ring . The second key step was a Pd-catalysed cyclisation of an α-keto ester enolate onto an allylic carbonate to form the D-ring .
Molecular Structure Analysis
The molecular weight of Corynoxeine is 382.45 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .
Chemical Reactions Analysis
Corynoxeine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier, making the parent compound primarily responsible for in-vivo activity .
Physical And Chemical Properties Analysis
Corynoxeine has a density of 1.3±0.1 g/cm3, a boiling point of 562.7±50.0 °C at 760 mmHg, and a flash point of 294.1±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Scientific Research Applications
Pharmacokinetics and LC-MS Method Development :
- Ma et al. (2014) developed a liquid chromatography-mass spectrometry (LC-MS) method to determine the concentration of corynoxeine in rat plasma. This method was validated and applied in a pharmacokinetic study, showing that corynoxeine is mainly distributed in blood and is eliminated quickly in rats, with a half-life of less than 1 hour (Ma et al., 2014).
Inhibition of Vascular Smooth Muscle Cell Proliferation :
- Kim et al. (2008) found that corynoxeine significantly inhibited platelet-derived growth factor (PDGF)-BB-induced proliferation of rat aortic vascular smooth muscle cells (VSMCs) in a concentration-dependent manner. This inhibition was attributed to corynoxeine's effect on blocking extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, suggesting its potential in treating vascular diseases and preventing restenosis after angioplasty (Kim et al., 2008).
Pharmacokinetics and Distribution in Main Organs :
- Wang et al. (2016) developed a method for the effective separation and simultaneous determination of corynoxeine and its metabolites, applying it to pharmacokinetic studies in rats. They discovered that corynoxeine's brain uptake index was significant after both oral and intravenous doses, indicating its potential for neurological applications (Wang et al., 2016).
Metabolite Identification and Quantification :
- In 2014, Wang et al. identified and quantified corynoxeine and its metabolites in rat bile, using high-performance liquid chromatography-tandem mass spectrometry (LC-MS(n)). This study provided insights into the biotransformation of corynoxeine in the body (Wang et al., 2014).
Identification in Uncaria rhynchophylla :
- Xie et al. (2013) identified and quantified tetracyclic monoterpenoid oxindole alkaloids, including corynoxeine, in Uncaria rhynchophylla. This comprehensive analysis of the chemical constituents of Uncaria rhynchophylla aids in understanding the pharmacological effects of corynoxeine (Xie et al., 2013).
Potential for Treating Neurodegenerative Diseases :
- A study by Xian et al. (2012) highlighted the neuroprotective compounds in Uncaria rhynchophylla against beta-amyloid-induced neurotoxicity. Corynoxeine, along with other alkaloids, was isolated, and it significantly decreased induced cell death in neurotoxicity models, suggesting a role in the treatment of Alzheimer's disease and other neurodegenerative conditions (Xian et al., 2012).
Herb-Drug Interaction and α1A Adrenergic Receptors :
- He et al. (2013) used rat prostate cell membrane chromatography and LC-MS to identify corynoxeine as one of the active constituents from Uncaria rhynchophylla. The study indicated that corynoxeine interacted with α1A adrenergic receptors, which is significant for understanding potential herb-drug interactions (He et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVMUWMAGNSY-KAXDATADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318311 | |
Record name | Corynoxeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corynoxeine | |
CAS RN |
630-94-4 | |
Record name | Corynoxeine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynoxeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynoxeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYNOXEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.